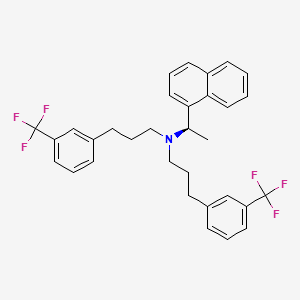
Imidafenacin Related Compound 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Method Development and Validation
Imidafenacin (IM) has been subject to scientific research primarily focusing on its pharmacokinetic properties and methodological advancements. A notable study developed and validated a liquid chromatography-tandem mass spectrometry method for the quantitation of IM in human plasma, aiming to support clinical pharmacokinetic studies. This method showcased high sensitivity and selectivity, underlining its potential for precise drug monitoring and dosage optimization in clinical settings (Hu et al., 2016). Another significant advancement was the development of sensitive and selective bioanalytical methods for the quantification of IM and its metabolites in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which facilitated the determination of IM concentration profiles even at extremely low levels (Masuda et al., 2007).
Pharmacodynamics and Selectivity
Research has also delved into the pharmacodynamic aspects and receptor selectivity of IM. Studies highlighted the compound's high affinity for M3 and M1 muscarinic receptor subtypes, demonstrating its potential for bladder selectivity. This selectivity is considered advantageous in mitigating undesirable adverse events associated with antimuscarinic therapy, as it allows for a better tolerability profile (Kobayashi et al., 2007). Furthermore, the drug's pharmacokinetics, such as its elimination half-life and distribution in various tissues, have been thoroughly studied to understand its organ selectivity and therapeutic implications (Yamada et al., 2011).
Clinical Efficacy and Safety
Clinical research has consistently affirmed IM's efficacy and safety in treating overactive bladder syndrome (OAB). A systematic review revealed IM's comparable efficacy to other antimuscarinic drugs, with a notably lower rate of common side effects such as dry mouth and constipation, making it a favorable option for patients with OAB (Wu et al., 2020). Additionally, IM's potential as an add-on therapy for patients unresponsive to standard treatments has been explored, indicating its versatility and potential for personalized medicine approaches (Yokoyama et al., 2014).
Zukünftige Richtungen
Future directions for research on Imidafenacin Related Compound 1 could include further studies to assess its pharmacokinetics, clinical efficacy, safety, and tolerability in different populations . Additionally, more studies could evaluate and compare its efficacy, safety, and tolerability with other largely utilized antimuscarinics .
Eigenschaften
CAS-Nummer |
170105-20-1 |
|---|---|
Produktname |
Imidafenacin Related Compound 1 |
Molekularformel |
C19H19N3O |
Molekulargewicht |
305.38 |
Aussehen |
Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
4-(1H-Imidzol-1-yl)-2,2-Diphenylbutanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



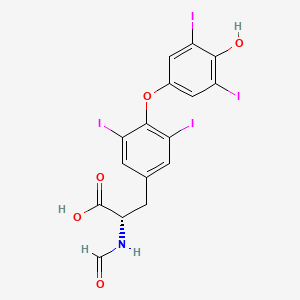
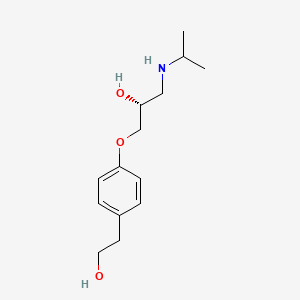
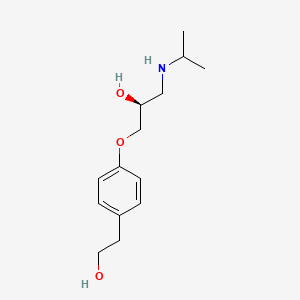
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)
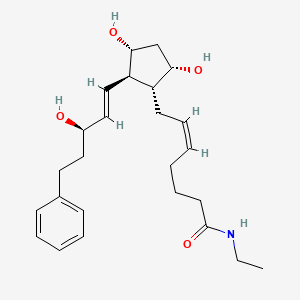
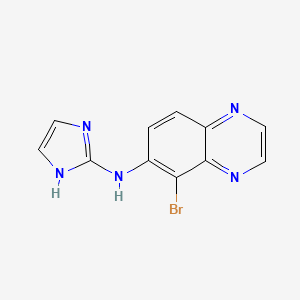
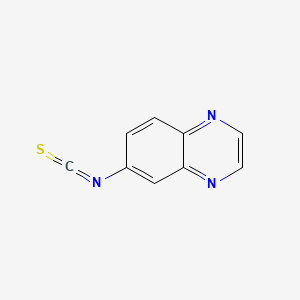
![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)

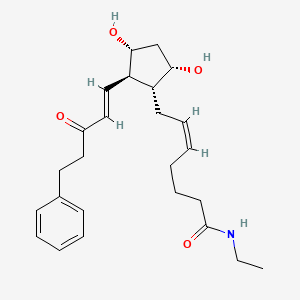
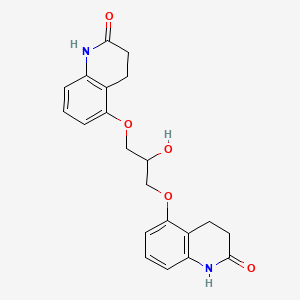
![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)
